

AS1842856: A Technical Analysis of its Impact on Gluconeogenesis and Glucose Metabolism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AS1842856

Cat. No.: B605605

[Get Quote](#)

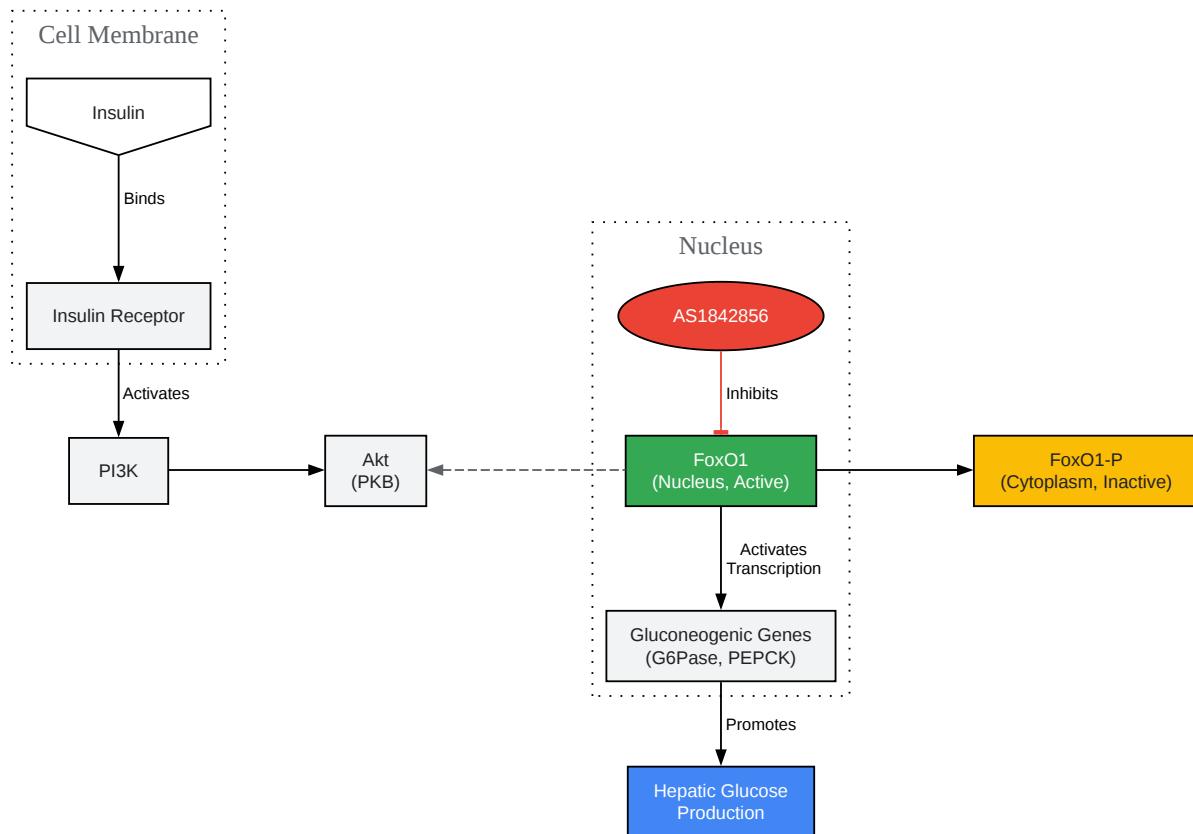
Executive Summary

AS1842856 is a potent, cell-permeable small molecule inhibitor of the Forkhead Box O1 (FoxO1) transcription factor.^{[1][2]} FoxO1 is a critical downstream effector in the insulin signaling pathway and a key regulator of hepatic glucose production.^{[3][4]} In states of insulin resistance and type 2 diabetes, elevated FoxO1 activity contributes significantly to hyperglycemia by promoting the expression of gluconeogenic enzymes.^{[5][6]} **AS1842856** directly binds to the active, unphosphorylated form of FoxO1, inhibiting its transcriptional activity and subsequently suppressing hepatic gluconeogenesis.^{[1][2]} This guide provides a comprehensive technical overview of the mechanism of action of **AS1842856**, its effects on glucose metabolism, quantitative efficacy data, and detailed experimental methodologies relevant to its study.

Introduction: FoxO1 in Glucose Homeostasis

The Forkhead Box O1 (FoxO1) transcription factor is a central node in the integration of insulin signaling with metabolic regulation.^[7] In the liver, FoxO1 directly binds to the promoter regions of genes encoding key gluconeogenic enzymes, namely Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK), driving their transcription.^{[4][7]}

Under normal physiological conditions, insulin signaling leads to the activation of Akt (Protein Kinase B), which phosphorylates FoxO1.^{[4][8]} This phosphorylation event promotes the translocation of FoxO1 from the nucleus to the cytoplasm, where it is sequestered and eventually degraded, thus terminating its transcriptional activity and suppressing hepatic


glucose production.[4][8] In insulin-resistant states, this regulatory mechanism is impaired. FoxO1 remains dephosphorylated and active within the nucleus, leading to sustained expression of G6Pase and PEPCK and contributing to the excessive hepatic glucose output characteristic of type 2 diabetes.[6]

AS1842856: Mechanism of Action

AS1842856, with the chemical name 5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, functions as a direct inhibitor of FoxO1.[7][9] Unlike insulin, which promotes the nuclear exclusion of FoxO1, **AS1842856** acts by binding to the active (dephosphorylated) form of FoxO1 within the nucleus.[1][2] This binding is thought to interfere with the interaction between FoxO1 and its DNA binding sites on the promoters of target genes, thereby blocking FoxO1-mediated transactivation.[7][10]

Signaling Pathway

The inhibitory action of **AS1842856** occurs downstream of the canonical insulin-Akt signaling cascade. By directly targeting nuclear FoxO1, it effectively mimics the downstream effects of insulin on gluconeogenic gene expression, but through an insulin-independent mechanism.

[Click to download full resolution via product page](#)

Caption: AS1842856 inhibits active nuclear FoxO1, blocking gluconeogenic gene transcription.

Effects on Gluconeogenesis and Glucose Metabolism

By inhibiting FoxO1, **AS1842856** effectively suppresses hepatic gluconeogenesis.^[9] This is achieved through the significant downregulation of G6Pase and PEPCK mRNA levels in liver cells.^[7]

- In Vitro: In rat hepatoma (Fao) cells, **AS1842856** inhibits glucose production and reduces the mRNA levels of key gluconeogenic enzymes in a dose-dependent manner.[1][2]
- In Vivo: Oral administration of **AS1842856** to diabetic db/db mice leads to a marked decrease in fasting plasma glucose levels.[5][9] This effect is directly linked to the inhibition of hepatic gluconeogenic gene expression.[9] Notably, the compound does not significantly affect fasting glucose levels in normal mice, suggesting a primary effect on pathological, dysregulated gluconeogenesis.[9] Furthermore, treatment with **AS1842856** suppresses the rise in blood glucose following a pyruvate tolerance test, a direct measure of the body's capacity for gluconeogenesis.[4][9]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency, selectivity, and efficacy of **AS1842856** from preclinical studies.

Table 1: In Vitro Potency and Selectivity of **AS1842856**

Parameter	Assay System	IC ₅₀ Value	Selectivity Profile (at 0.1 μM)	Citation(s)
FoxO1 Transactivation	HepG2 Reporter Assay	33 nM	70% inhibition of FoxO1	[1][2][11]
FoxO3a Transactivation	HepG2 Reporter Assay	>1 μM	3% inhibition of FoxO3a	[2][11]
FoxO4 Transactivation	HepG2 Reporter Assay	>1 μM	20% inhibition of FoxO4	[2][11]
Glucose Production	Rat Hepatoma (Fao) Cells	43 nM	-	[2]
PEPCK mRNA Expression	Rat Hepatoma (Fao) Cells	37 nM	-	[2]
G6Pase mRNA Expression	Rat Hepatoma (Fao) Cells	130 nM	-	[2]

Table 2: In Vivo Efficacy of **AS1842856**

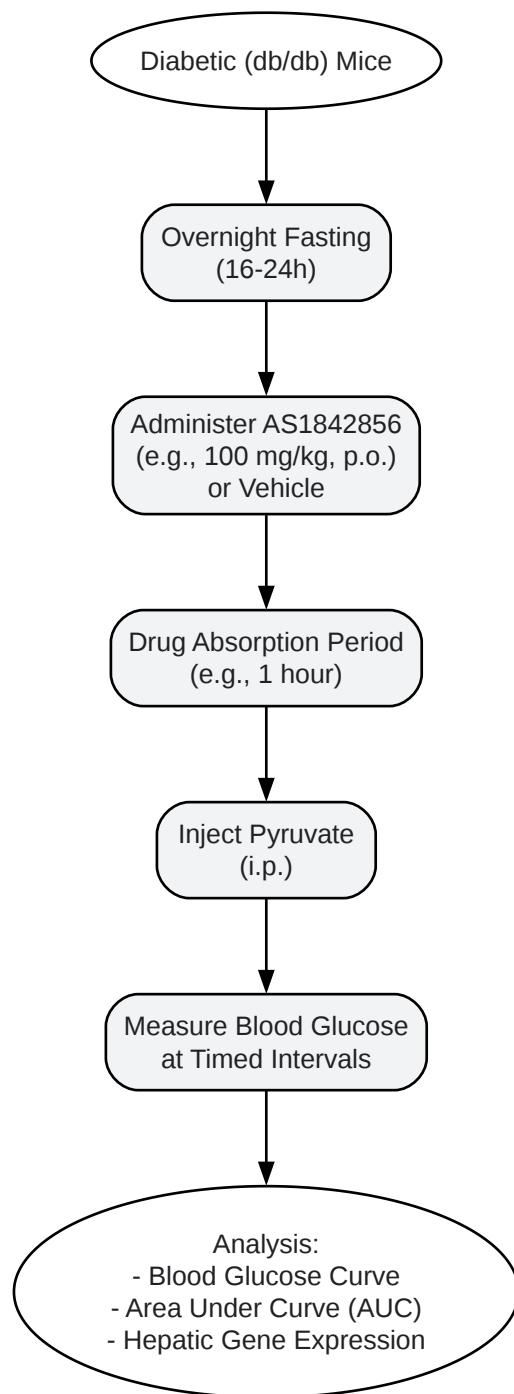
Animal Model	Dose & Route	Treatment Duration	Key Outcomes	Citation(s)
Diabetic db/db Mice	100 mg/kg, p.o.	3 doses over 26 hours	Drastic decrease in fasting plasma glucose; Significant inhibition of hepatic G6Pase and PEPCK mRNA.	[2][9]
Normal & db/db Mice	Not specified	Acute	Suppressed plasma glucose increase during a pyruvate tolerance test.	[9]
Lean Mice	30 µg/g (30 mg/kg), i.p.	Acute	Eliminated 5'-AMP-induced hepatic gluconeogenesis during a pyruvate tolerance test.	[4]

Key Experimental Protocols

FoxO1 Transactivation Reporter Assay

- Objective: To quantify the inhibitory effect of **AS1842856** on FoxO1 transcriptional activity.
- Cell Line: Human hepatoma cells (e.g., HepG2) are commonly used due to their relevance to liver metabolism.[1]
- Methodology:

- Cells are transiently co-transfected with a FoxO1 expression vector and a reporter plasmid. The reporter plasmid contains a luciferase gene under the control of a promoter with multiple insulin response elements (IREs), the DNA sequences to which FoxO1 binds.
- Post-transfection, cells are incubated with varying concentrations of **AS1842856** or a vehicle control (e.g., DMSO). Insulin may be used as a positive control for FoxO1 inhibition.
- After the incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
- Luciferase activity is normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or total protein concentration to account for variations in transfection efficiency and cell number.
- The IC_{50} value is calculated by plotting the percentage of inhibition against the log concentration of **AS1842856**.


Hepatic Glucose Production Assay

- Objective: To measure the direct effect of **AS1842856** on gluconeogenesis in a cellular model.
- Cell Line: Rat hepatoma cells (e.g., Fao).[\[2\]](#)
- Methodology:
 - Fao cells are seeded in culture plates and grown to confluence.
 - Cells are serum-starved for a defined period (e.g., 1-2 hours) to synchronize them.
 - The culture medium is replaced with a glucose-free medium (e.g., Krebs-Ringer bicarbonate buffer) containing gluconeogenic precursors, such as sodium lactate and sodium pyruvate.
 - Cells are treated with various concentrations of **AS1842856** or a vehicle control for a specified duration (e.g., 4-8 hours).

- At the end of the incubation, the medium is collected, and the concentration of glucose is measured using a commercially available glucose oxidase assay kit.
- Results are normalized to the total cellular protein content in each well.

In Vivo Pyruvate Tolerance Test (PTT)

- Objective: To assess the effect of **AS1842856** on in vivo hepatic gluconeogenesis.
- Animal Model: Normal (e.g., ICR) or diabetic (e.g., db/db) mice.[\[4\]](#)[\[9\]](#)
- Methodology:
 - Mice are fasted overnight (e.g., 16-24 hours) to deplete glycogen stores, making blood glucose levels primarily dependent on gluconeogenesis.
 - A baseline blood glucose measurement is taken from the tail vein (Time 0).
 - AS1842856** or a vehicle control is administered via the desired route (e.g., intraperitoneal injection, oral gavage).
 - After a short period to allow for drug absorption (e.g., 30-60 minutes), an intraperitoneal injection of sodium pyruvate (e.g., 2 g/kg body weight) is administered.[\[4\]](#)
 - Blood glucose levels are subsequently measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-pyruvate injection.
 - The data is plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to quantify the total glucose excursion.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for an in vivo pyruvate tolerance test with **AS1842856**.

Considerations and Off-Target Effects

While **AS1842856** has been a valuable tool for studying FoxO1, it is crucial for researchers to be aware of potential limitations. Some studies have suggested that **AS1842856** may exert FoxO1-independent, or "off-target," effects.[12][13] For instance, one report indicated that **AS1842856** also possesses inhibitory activity against GSK3 α / β .[9] Another study comparing **AS1842856** to a newer, more selective compound found that some effects of **AS1842856** persisted in FoxO1-deficient cells, confirming off-target activities.[12][13] These findings underscore the importance of using multiple validation methods, such as genetic knockdown or knockout of FoxO1, to confirm that an observed effect is truly mediated by FoxO1 inhibition.

Conclusion

AS1842856 is a potent inhibitor of FoxO1 that effectively suppresses hepatic gluconeogenesis by downregulating the expression of G6Pase and PEPCK. Its ability to lower fasting blood glucose in diabetic animal models highlights the therapeutic potential of targeting FoxO1 for the treatment of type 2 diabetes.[5][9] The data and protocols presented in this guide offer a technical foundation for researchers and drug development professionals investigating the role of FoxO1 in metabolic disease and evaluating the therapeutic utility of its inhibitors. Future work should continue to focus on developing inhibitors with enhanced selectivity to minimize potential off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. Foxo1 Inhibitor, AS1842856 - CAS 836620-48-5 - Calbiochem | 344355
[merckmillipore.com]
- 3. A Review of FoxO1-Regulated Metabolic Diseases and Related Drug Discoveries - PMC
[pmc.ncbi.nlm.nih.gov]
- 4. An insulin-independent mechanism for transcriptional regulation of Foxo1 in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | FoxO1 as a tissue-specific therapeutic target for type 2 diabetes [frontiersin.org]
- 6. FoxO1 as a tissue-specific therapeutic target for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting FoxO1 with AS1842856 Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. AS 1842856 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 12. researchgate.net [researchgate.net]
- 13. FOXO1 inhibition synergizes with FGF21 to normalize glucose control in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AS1842856: A Technical Analysis of its Impact on Gluconeogenesis and Glucose Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605605#as1842856-s-effect-on-gluconeogenesis-and-glucose-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com